4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that features a furan ring substituted with a bromophenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide formation: The benzenesulfonamide moiety is introduced through a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
- 4-[2-({[5-(4-Methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
Uniqueness
The presence of the bromophenyl group in 4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide distinguishes it from its analogs, potentially imparting unique electronic and steric properties that could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H19BrN2O3S |
---|---|
Molecular Weight |
435.3g/mol |
IUPAC Name |
4-[2-[[5-(4-bromophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19BrN2O3S/c20-16-5-3-15(4-6-16)19-10-7-17(25-19)13-22-12-11-14-1-8-18(9-2-14)26(21,23)24/h1-10,22H,11-13H2,(H2,21,23,24) |
InChI Key |
MHVABPZSUPVRJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.